Cas no 2680572-38-5 (Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate)

Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate 化学的及び物理的性質
名前と識別子
-
- 2680572-38-5
- EN300-28278163
- tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate
- Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate
-
- インチ: 1S/C15H21NO2/c1-15(2,3)18-14(17)13(16)12-9-11(12)10-7-5-4-6-8-10/h4-8,11-13H,9,16H2,1-3H3
- InChIKey: DLYFRSHBZFZCJB-UHFFFAOYSA-N
- ほほえんだ: O(C(C)(C)C)C(C(C1CC1C1C=CC=CC=1)N)=O
計算された属性
- せいみつぶんしりょう: 247.157228913g/mol
- どういたいしつりょう: 247.157228913g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 302
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 3
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.4
- トポロジー分子極性表面積: 52.3Ų
Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28278163-0.05g |
tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |
2680572-38-5 | 95.0% | 0.05g |
$1068.0 | 2025-03-19 | |
Enamine | EN300-28278163-0.25g |
tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |
2680572-38-5 | 95.0% | 0.25g |
$1170.0 | 2025-03-19 | |
Enamine | EN300-28278163-10g |
tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |
2680572-38-5 | 10g |
$5467.0 | 2023-09-09 | ||
Enamine | EN300-28278163-5.0g |
tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |
2680572-38-5 | 95.0% | 5.0g |
$3687.0 | 2025-03-19 | |
Enamine | EN300-28278163-1.0g |
tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |
2680572-38-5 | 95.0% | 1.0g |
$1272.0 | 2025-03-19 | |
Enamine | EN300-28278163-2.5g |
tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |
2680572-38-5 | 95.0% | 2.5g |
$2492.0 | 2025-03-19 | |
Enamine | EN300-28278163-10.0g |
tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |
2680572-38-5 | 95.0% | 10.0g |
$5467.0 | 2025-03-19 | |
Enamine | EN300-28278163-0.1g |
tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |
2680572-38-5 | 95.0% | 0.1g |
$1119.0 | 2025-03-19 | |
Enamine | EN300-28278163-0.5g |
tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |
2680572-38-5 | 95.0% | 0.5g |
$1221.0 | 2025-03-19 | |
Enamine | EN300-28278163-1g |
tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate |
2680572-38-5 | 1g |
$1272.0 | 2023-09-09 |
Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate 関連文献
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Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
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Weiqun Li,Ke Cao,Hongtao Wang,Jiabin Liu,Limin Zhou,Haimin Yao Nanoscale, 2016,8, 5254-5259
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A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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Fengwen Kang,Mingying Peng,Xiaobao Yang,Guoping Dong,Guochao Nie,Weijiang Liang,Shanhui Xu,Jianrong Qiu J. Mater. Chem. C, 2014,2, 6068-6076
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Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
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Jeremy Bedard,Do-Young Hong,Aditya Bhan RSC Adv., 2014,4, 49446-49448
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetateに関する追加情報
Introduction to Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate (CAS No. 2680572-38-5)
Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate, identified by its Chemical Abstracts Service (CAS) number 2680572-38-5, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to a class of molecules characterized by its structural complexity, which includes a tert-butyl group, an amino group, and a phenylcyclopropyl moiety. Such structural features make it a promising candidate for further exploration in drug discovery and development.
The Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate molecule exhibits a unique combination of functional groups that contribute to its potential biological activity. The presence of the amino group suggests possible interactions with biological targets such as enzymes and receptors, while the tert-butyl group can influence the compound's solubility and metabolic stability. Additionally, the phenylcyclopropyl moiety introduces a rigid aromatic ring system, which can enhance binding affinity and selectivity in biological assays.
In recent years, there has been growing interest in the development of novel compounds that incorporate cyclopropyl rings, as these structures have been shown to improve pharmacokinetic properties and reduce toxicity. The phenylcyclopropyl group in Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate aligns with this trend, making it an attractive scaffold for medicinal chemists. Researchers have been exploring its potential applications in various therapeutic areas, including oncology, neurology, and anti-inflammatory diseases.
One of the most compelling aspects of Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate is its structural diversity, which allows for extensive modifications to optimize its pharmacological properties. For instance, derivatization of the amino group can lead to the formation of amides or ureas, while functionalization of the phenyl ring can introduce additional electronic or steric effects. These modifications are crucial for fine-tuning the compound's activity and selectivity against specific biological targets.
Recent studies have demonstrated that compounds with similar structural motifs to Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate exhibit promising biological activities. For example, derivatives of phenylcyclopropylamines have been investigated for their potential as kinase inhibitors and G protein-coupled receptor (GPCR) modulators. The tert-butyl group in these molecules often enhances metabolic stability by preventing rapid degradation by enzymes such as cytochrome P450 (CYP450).
The synthesis of Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. Advanced synthetic techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the complex cyclopropyl ring system efficiently. The tert-butylation step is particularly critical, as it imparts steric hindrance that can enhance binding interactions with biological targets.
In terms of pharmacological evaluation, Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate has been tested in various in vitro and in vivo models to assess its potential therapeutic effects. Preliminary results suggest that this compound may exhibit inhibitory activity against certain enzymes and receptors relevant to human diseases. However, further studies are needed to fully elucidate its mechanism of action and optimize its pharmacokinetic profile.
The role of computational chemistry in the design and optimization of Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate cannot be overstated. Molecular modeling techniques such as molecular dynamics (MD) simulations and quantum mechanical calculations have been used to predict binding affinities and understand interactions with biological targets at an atomic level. These computational approaches complement experimental data and accelerate the drug discovery process.
As research in medicinal chemistry continues to evolve, compounds like Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate are expected to play a pivotal role in developing next-generation therapeutics. The unique structural features of this molecule provide a rich foundation for innovation, enabling researchers to explore new chemical space and identify novel drug candidates with improved efficacy and safety profiles.
The future prospects for Tert-butyl 2-amino-2-(2-phenylcyclopropyl)acetate are promising, with ongoing studies aimed at expanding its therapeutic applications. Collaborative efforts between academic institutions and pharmaceutical companies will be essential to translate laboratory findings into clinical reality. By leveraging cutting-edge synthetic methods, computational tools, and preclinical models, researchers can accelerate the development pipeline for this compound.
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